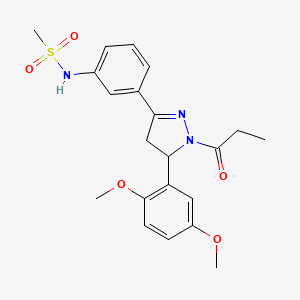

N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics, diuretics, and antiretroviral drugs . The presence of the 2,5-dimethoxyphenyl and 1H-pyrazol-3-yl groups could potentially confer unique chemical properties and biological activities, but without specific studies on this compound, it’s difficult to predict its exact characteristics.

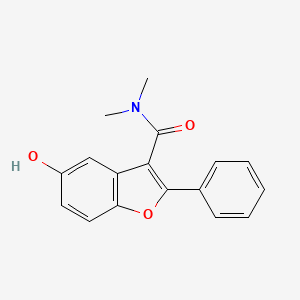

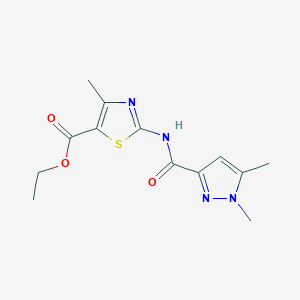

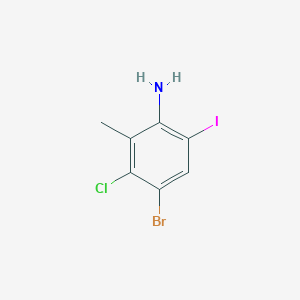

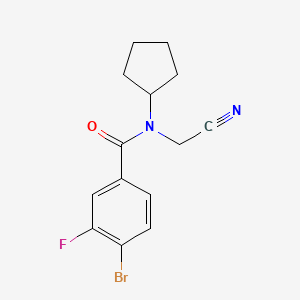

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is attached to a phenyl ring substituted with a methanesulfonamide group. Additionally, the pyrazole ring is substituted with a propionyl group and a 2,5-dimethoxyphenyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions, and the propionyl group could potentially participate in various condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonamide group could potentially increase its water solubility, while the presence of the propionyl and 2,5-dimethoxyphenyl groups could potentially increase its lipophilicity .Scientific Research Applications

Coordination Behavior and Chemical Reactions

Research has shown that compounds with dimethoxyphenyl-substituted bis(pyrazol-1-yl)methane ligands exhibit interesting coordination behavior towards metals like Co(II) and can undergo C-H activation reactions with Ce(IV), indicating potential applications in the development of coordination complexes and catalysis (Blasberg et al., 2010).

Catalytic Behaviour in Organic Synthesis

Substituted bis(pyrazolyl)methane ligands have been used to synthesize ruthenium complexes that show catalytic behavior in the transfer hydrogenation of ketones, suggesting applications in synthetic organic chemistry and potentially in pharmaceutical synthesis as catalysts (Carrión et al., 2007).

Anti-fungal Activity

Compounds such as 1-phenyl-2,3-dimethylpyrazolin 5-thione derivatives have demonstrated anti-fungal activity against fungi causing skin diseases. This points to potential applications in the development of new antifungal agents (Bikkulova et al., 1986).

Molecular Interaction Studies

Studies on the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives have provided insights into the effects of temperature and concentration on molecular interactions, which could be relevant for understanding solvation phenomena and designing solvents for specific applications (Raphael et al., 2015).

Crystal Engineering and Supramolecular Structures

Incorporation of specific groups like 1,8-naphthalimide into ligands has been shown to trigger association into directionally ordered structures, offering pathways for crystal engineering and the design of materials with desired properties (Reger et al., 2005).

Future Directions

The potential applications of this compound would depend on its biological activity. If it exhibits desirable pharmacological properties, it could be further developed and optimized as a therapeutic agent. Additionally, it could also be used as a synthetic intermediate or building block in the synthesis of other complex molecules .

properties

IUPAC Name |

N-[3-[3-(2,5-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-5-21(25)24-19(17-12-16(28-2)9-10-20(17)29-3)13-18(22-24)14-7-6-8-15(11-14)23-30(4,26)27/h6-12,19,23H,5,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVZVXNAZYNOLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one](/img/structure/B2700606.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2700608.png)

![2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2700611.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2700612.png)

![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B2700613.png)

![2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2700623.png)

![methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B2700625.png)